Ethyl 2,5-dimethyl-3-methylenehexanoate
Description
Ethyl 2,5-dimethyl-3-methylenehexanoate is an ester derivative characterized by a branched aliphatic chain with a methylene (=CH₂) group at the 3-position and methyl substituents at the 2- and 5-positions. The ester functional group (-COO-) typically confers volatility and utility in fragrance or polymer applications, though specific applications for this compound remain speculative without explicit data.
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
ethyl 2,5-dimethyl-3-methylidenehexanoate |
InChI |
InChI=1S/C11H20O2/c1-6-13-11(12)10(5)9(4)7-8(2)3/h8,10H,4,6-7H2,1-3,5H3 |
InChI Key |
CPWMIQWGDYISJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(=C)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Reactivity and Stability
- This compound: The methylene group increases susceptibility to electrophilic addition (e.g., hydrogenation or epoxidation) compared to saturated analogs. Steric hindrance from the 2,5-dimethyl groups may slow ester hydrolysis relative to linear esters.
- Ethyl 3-hydroxy-3,5-dimethylhexanoate : The hydroxyl group enables hydrogen bonding, increasing polarity and boiling point compared to the methylene analog. It may undergo dehydration to form conjugated dienes under acidic conditions.
- 2,2-Dimethylpropane-1,3-diyl 2-ethylhexanoate : The neopentyl backbone and diester structure enhance thermal stability, making it suitable as a plasticizer or lubricant additive.
- Hexamethylene diisocyanate : Reactive isocyanate groups enable polymerization (e.g., polyurethanes), contrasting with the non-reactive ester groups in the target compound.
- Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride : The hydrochloride salt improves water solubility, while the chiral center and amine group suggest pharmaceutical applications (e.g., prodrugs).
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